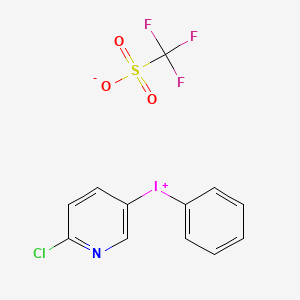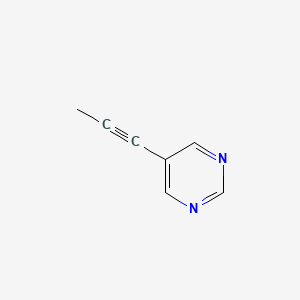
Ethyl 3-(perfluorophenyl)thioureidocarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(perfluorophenyl)thioureidocarboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a perfluorophenyl group, which imparts distinct chemical and physical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(perfluorophenyl)thioureidocarboxylate typically involves the reaction of ethyl isocyanate with perfluorophenylthiourea under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(perfluorophenyl)thioureidocarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the perfluorophenyl group.
Applications De Recherche Scientifique
Ethyl 3-(perfluorophenyl)thioureidocarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of Ethyl 3-(perfluorophenyl)thioureidocarboxylate involves its interaction with specific molecular targets and pathways. The perfluorophenyl group is known to enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The thioureidocarboxylate moiety can form hydrogen bonds and other interactions with biological molecules, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 3-(perfluorophenyl)thioureidocarboxylate can be compared with other similar compounds, such as:
Ethyl 3-(trifluoromethyl)thioureidocarboxylate: Similar structure but with a trifluoromethyl group instead of a perfluorophenyl group.
Ethyl 3-(perfluorobutyl)thioureidocarboxylate: Contains a perfluorobutyl group instead of a perfluorophenyl group.
Ethyl 3-(perfluorocyclohexyl)thioureidocarboxylate: Features a perfluorocyclohexyl group.
These compounds share similar chemical properties but differ in their specific applications and biological activities due to the variations in their fluorinated groups.
Propriétés
Formule moléculaire |
C10H7F5N2O2S |
|---|---|
Poids moléculaire |
314.23 g/mol |
Nom IUPAC |
ethyl N-[(2,3,4,5,6-pentafluorophenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C10H7F5N2O2S/c1-2-19-10(18)17-9(20)16-8-6(14)4(12)3(11)5(13)7(8)15/h2H2,1H3,(H2,16,17,18,20) |
Clé InChI |
YVIGYWNRWUAFKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(=S)NC1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122939.png)
![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14122940.png)
![6-(4-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14122959.png)

![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14122962.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14122969.png)








